![molecular formula C13H16N2O3 B2580082 N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide CAS No. 1043390-24-4](/img/structure/B2580082.png)

N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

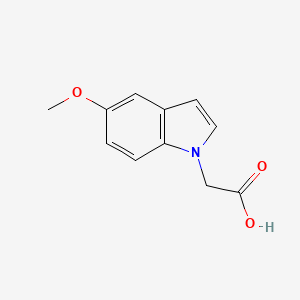

“N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide” is a chemical compound with the CAS Number: 1056165-71-9 . It has a molecular weight of 232.28 and its molecular formula is C13H16N2O2 . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)/b9-8+ . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 427.1±45.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Mechanism

N-(2-Hydroxyphenyl)acetamide is an important intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was studied, highlighting the use of various acyl donors and conditions to optimize the synthesis process. Vinyl acetate emerged as the most effective acyl donor due to its irreversible reaction, marking a kinetically controlled synthesis. The reaction mechanism, explored through Lineweaver–Burk plots, suggested a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).

Structural Analysis

The crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined, revealing a near-perpendicular orientation of the vanilloid, amide, and dimethylphenyl groups. This structure, distinct from other capsaicinoids, is stabilized by intermolecular hydrogen bonds (Park et al., 1995).

Applications in Scientific Research

Chemical Modifications and Derivatives:

- Silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized, exploring reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane. This led to the creation of new compounds with structures confirmed by various spectroscopic and analytical methods (Nikonov et al., 2016).

- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These compounds, existing in equilibrium, were studied for their structure, reactivity, and hydrolyzation properties (Lazareva et al., 2017).

Analytical Chemistry and Quality Control

N-{3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide (NDAOPPAM) was studied for its separation and determination from related substances using RP-HPLC, highlighting the methodology's precision and utility in quality control (Wei-hua, 2010).

Synthesis Improvement and Utility

Synthesis Improvement

N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized with significant yield improvement through optimized reduction, acetylation, and ethylation steps. The process adjustments led to cost-effective and convenient operations, suitable for scale-up production (Fenga, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

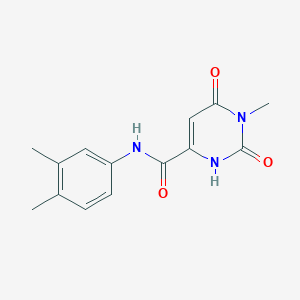

IUPAC Name |

N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-11(13(18)8-10)12(17)6-7-15(2)3/h4-8,18H,1-3H3,(H,14,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLJCUGVVOSVKU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)C=CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)

![N-(4-acetylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2580009.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)

![N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580014.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2580015.png)

![2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine](/img/structure/B2580016.png)

![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)